Anti-HIV-1 Potency: ddA vs. d4A and ddI in T-Lymphoblastoid Cells
In direct head-to-head comparison using ATH8 T-lymphoblastoid cells, 2′,3′-dideoxyadenosine (ddA) demonstrated anti-HIV-1 activity with an EC₅₀ of 2.7 µM [1]. The unsaturated analog 2′,3′-didehydro-2′,3′-dideoxyadenosine (d4A) exhibited weaker anti-HIV activity and stronger cytostatic effects than ddA under identical assay conditions [2]. While ddA and ddI share metabolic pathways, their intrinsic in vitro potencies differ prior to metabolic conversion, making ddA the preferred agent for studying adenosine deaminase-independent mechanisms.
| Evidence Dimension | Anti-HIV-1 EC₅₀ |
|---|---|
| Target Compound Data | 2.7 µM |
| Comparator Or Baseline | d4A (2′,3′-didehydro-2′,3′-dideoxyadenosine): weaker anti-HIV activity (exact EC₅₀ not reported for d4A in this system) |
| Quantified Difference | Qualitative: d4A exhibits weaker anti-HIV and stronger cytostatic effect than ddA |
| Conditions | ATH8 T-lymphoblastoid cells; protection against HIV-1-induced cytopathic effect |
Why This Matters
This direct comparison confirms ddA's superior anti-HIV index over its unsaturated analog in T-cell models, guiding selection for antiviral screening campaigns.
- [1] Bertin Bioreagent. 2′,3′-Dideoxyadenosine Product Datasheet. CAT N°: 36662. View Source
- [2] Lin TS, Schinazi RF, Prusoff WH. The anti-HTLV-III (anti-HIV) and cytotoxic activity of 2′,3′-didehydro-2′,3′-dideoxyribonucleosides: a comparison with their parental 2′,3′-dideoxyribonucleosides. Mol Pharmacol. 1987;32(1):162-167. View Source
